Anticancer Scaffold Potency: 5-CF3 Amide Derivatives vs. Library Baseline in HeLa Cells
Amide derivatives synthesized from the 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione core (compounds 5l and 5m) were identified as 'promising' leads in a series of 20+ compounds evaluated against four human cancer cell lines [1]. While explicit IC50 values for the target compound itself are not reported, its derived amides 5l and 5m showed superior antiproliferative activity compared to the majority of library compounds. This positions the 5-CF3 core as a validated starting point for generating potent amide-based anticancer agents, a pathway not demonstrated for its 5-chloro or 5-methyl analogs in this study.
| Evidence Dimension | In vitro antiproliferative activity ranking |
|---|---|
| Target Compound Data | Derivatives 5l and 5m identified as 'promising' leads (top tier of a >20 compound library) |
| Comparator Or Baseline | Other oxo-5-(trifluoromethyl)quinazolinyl amide derivatives 5a-k, 5n+ showing lower activity |
| Quantified Difference | Qualitative ranking: 5l and 5m are the most promising, indicating the 5-CF3 core enables potent derivatives. |
| Conditions | MTT assay panel: HeLa (CCL-2), COLO 205 (CCL-222), HepG2 (HB-8065), MCF7 (HTB-22) |
Why This Matters
This confirms that the 5-CF3 quinazoline-2,4-dione scaffold can be elaborated into potent anticancer leads, justifying its procurement for oncology-focused medicinal chemistry programs.
- [1] Pandiri, Konda, S. K., et al. (2024) Novel Oxo-5-(trifluoromethyl)quinazolinyl Amide Derivatives, Their Anticancer Activity and Docking Interactions. Russian Journal of General Chemistry, 94 (6) 1455-1463. doi:10.1134/s1070363224060227 View Source
